molecular formula C14H13NO5S B2904754 (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid CAS No. 489397-78-6

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid

Cat. No. B2904754
CAS RN: 489397-78-6
M. Wt: 307.32
InChI Key: RONGUDWUOIRGNR-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid, also known as MDP, is a synthetic compound that has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. MDP is a thiazolidinedione derivative that has shown promising results in several scientific studies, making it a significant compound for future research.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

  • Antimicrobial Activity

    A series of derivatives synthesized from the compound demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria. The studies highlight the compound's potential as a basis for developing new antimicrobial agents. The antimicrobial activity was assessed against various bacterial strains, showing compatibility with standard drugs like Ampicillin, but lower than Ciprofloxacin. Among these derivatives, specific compounds exhibited very good activity against Gram-positive bacteria like B. subtilis and S. aureus (N. PansareDattatraya & S. Devan, 2015; Rakia Abd Alhameed et al., 2019).

  • Anti-inflammatory Properties

    In a study, the compound was found to protect rats from CCl4-induced liver injury, suggesting its potential as an anti-inflammatory agent. It functions as an aldose reductase inhibitor, affecting the NF-κB-dependent expression of cytokines and chemokines involved in the pathogenesis of inflammation (Zhen-ling Wang et al., 2012).

Anticancer Activities

  • Anticancer Properties: Several studies have explored the anticancer potential of derivatives, finding significant antiproliferative effects against various cancer cell lines, including colon cancer, breast cancer, and myelogenous leukemia. These findings suggest that certain modifications to the compound could enhance its therapeutic efficacy against cancer (B. Božić et al., 2017; D. Pansare et al., 2019).

properties

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-8(13(17)18)15-12(16)11(21-14(15)19)7-9-3-5-10(20-2)6-4-9/h3-8H,1-2H3,(H,17,18)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONGUDWUOIRGNR-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid

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